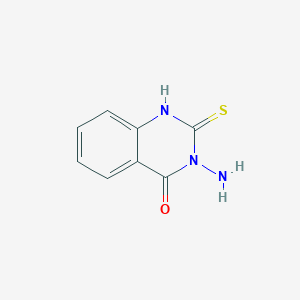

3-Amino-2-mercapto-3H-quinazolin-4-one

Vue d'ensemble

Description

3-Amino-2-mercapto-3H-quinazolin-4-one is a useful research chemical . It has been used as a modifier for the carbon paste electrode for voltammetric determination of mercury . It has also been used in the synthesis of 4-quinazolinone derivatives, inhibitors of the DNA repair enzyme poly (ADP-ribose) polymerase .

Synthesis Analysis

The 3-amino-2-methyl quinazolin-4- (3H)-one was synthesized from anthranilic acid via the 2-methyl benzoxazin-4-one . A series of 2-mercapto-4 (3H)-quinazolinone derivatives was synthesized and evaluated as potential inhibitors of the human monoamine oxidase (MAO) enzymes . Another synthesis method involves direct halogenation .Molecular Structure Analysis

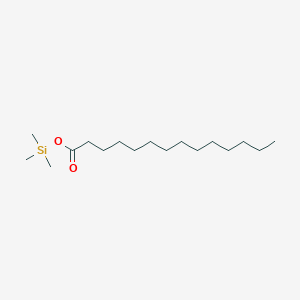

The molecular formula of 3-Amino-2-mercapto-3H-quinazolin-4-one is C8H7N3OS . Its average mass is 193.226 Da and its monoisotopic mass is 193.030975 Da .Chemical Reactions Analysis

3-Amino-2-mercapto-3H-quinazolin-4-one has been involved in various chemical reactions. For instance, the sodium salt of 2-mercapto-3-phenyl-quinazolin-4 (3H)-one on condensing with substituted aroyl chloride yielded thioesters of 3-phenyl-quinazolin-4 (3H)-one .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-2-mercapto-3H-quinazolin-4-one is 193.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has no rotatable bonds .Applications De Recherche Scientifique

Lanthanum-Selective Sensors

- Application Summary: 3-Amino-2-mercapto-3H-quinazolin-4-one is used as a suitable carrier for La (III) ion in the creation of new solvent polymeric membrane (PME) and coated graphite (CGE) electrodes .

- Methods of Application: The sensors exhibited a Nernstian response for La (III) ion over a wide concentration range with a fast response time .

- Results: The sensors were used in the determination of lanthanum ions in spiked water sample and also utilized for indirect determination of fluoride content of two mouth wash preparation samples .

DNA Photo-Disruptive and Molecular Docking Studies

- Application Summary: 3-Amino-2-methyl-quinazolin-4 (3 H )-ones have been synthesized, in good to excellent yields, via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process .

- Methods of Application: A novel green microwave-assisted protocol has been developed, which involved the attack of hydrazides on benzoxazinones .

- Results: Eight out of the eleven 3-amino-2-methyl-quinazolin-4 (3 H )-ones were found photo-active towards plasmid DNA under UVB, and four under UVA irradiation .

Analgesic and Anti-Inflammatory

- Application Summary: 3H-quinazolin-4-one derivatives are used as analgesic and anti-inflammatory agents .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Antimicrobial Activity

- Application Summary: The sodium salt of 2- mercapto-3-phenyl-quinazolin-4 (3H)-one on condensing with substituted aroyl chloride yielded thioesters of 3-phenyl-quinazolin-4 (3H)-one .

- Methods of Application: All the synthesized thioesters were screened for their antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis .

- Results: The specific results or outcomes obtained are not provided in the source .

Anticancer Activity

- Application Summary: Quinazolin-4(3H)-one derivatives exhibit anticancer effects .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Antimicrobial and Antifungal Activity

- Application Summary: Many substituted quinazolinone derivatives possess a wide range of bioactivities such as antimicrobial and antifungal activities .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Antimalarial Activity

- Application Summary: Many substituted quinazoline and quinazolinone derivatives, including 3-Amino-2-mercapto-3H-quinazolin-4-one, possess a wide range of bioactivities such as antimalarial .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Antidepressant Activity

- Application Summary: Many substituted quinazoline and quinazolinone derivatives, including 3-Amino-2-mercapto-3H-quinazolin-4-one, possess a wide range of bioactivities such as antidepressant .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Orientations Futures

Quinazolinone and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . Future research may focus on the development and identification of novel molecules as anticonvulsant agents by the synthesis of some novel quinazolinone derivatives with improved biological activity .

Propriétés

IUPAC Name |

3-amino-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPVOZIFQMSLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352426 | |

| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-mercapto-3H-quinazolin-4-one | |

CAS RN |

16951-33-0 | |

| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)